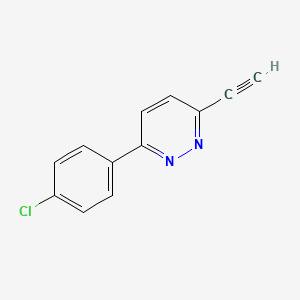

3-(4-Chloro-phenyl)-6-ethynyl-pyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a crucial pharmacophore in medicinal chemistry. The presence of the nitrogen atoms imparts unique physicochemical properties, including increased polarity and the ability to act as hydrogen bond acceptors, which can enhance the binding affinity of molecules to biological targets. Pyridazine derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This broad range of biological activities has established pyridazine-containing compounds as privileged structures in the development of new therapeutic agents.

Overview of Substituted Pyridazines in Scholarly Contexts

The versatility of the pyridazine core allows for the introduction of various substituents at different positions, leading to a vast chemical space for exploration. The substitution pattern on the pyridazine ring profoundly influences the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and pharmacokinetic profile. Aryl and ethynyl (B1212043) substitutions, as seen in the title compound, are of particular interest. The introduction of an aryl group, such as a 4-chlorophenyl ring, can facilitate π-π stacking interactions with biological macromolecules. The ethynyl group, a reactive and linear moiety, provides a handle for further chemical modifications through reactions like click chemistry or Sonogashira coupling, making it a valuable building block in the synthesis of more complex molecules. A series of 3-amino-6-aryl-pyridazines, for instance, have been identified as selective CB2 agonists with potential applications in treating inflammatory pain. nih.gov

Research Rationale for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine Studies

The specific combination of the 4-chlorophenyl and ethynyl substituents on the pyridazine scaffold in 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine suggests a deliberate design strategy in medicinal chemistry. The 4-chlorophenyl group is a common substituent in bioactive molecules, often contributing to enhanced target engagement. The ethynyl group not only offers a site for further derivatization but can also interact with specific residues in enzyme active sites or receptors.

The synthesis of ethynyl-substituted pyridazines is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgnih.govlibretexts.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine , a plausible synthetic route would involve the Sonogashira coupling of 3-chloro-6-(4-chlorophenyl)pyridazine (B1601091) with a suitable acetylene (B1199291) derivative. The efficiency of this reaction allows for the creation of a diverse library of ethynylpyridazine derivatives for biological screening.

While specific research exclusively detailing the biological activities of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine is not extensively available in the public domain, the rationale for its study is rooted in the established importance of the pyridazine core and the strategic placement of its substituents. The investigation of such compounds is driven by the continuous search for novel chemical entities with improved therapeutic properties.

Below is a table summarizing the key structural features of the compound of interest and its precursors.

| Compound Name | Molecular Formula | Key Structural Features |

| Pyridazine | C4H4N2 | Six-membered aromatic ring with two adjacent nitrogen atoms. |

| 3-Chloro-6-(4-chlorophenyl)pyridazine | C10H6Cl2N2 | Pyridazine ring substituted with a chlorine atom and a 4-chlorophenyl group. |

| 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine | C12H7ClN2 | Pyridazine ring substituted with a 4-chlorophenyl group and an ethynyl group. |

Further research into this and similar compounds will likely focus on synthesizing a variety of derivatives and evaluating their potential as therapeutic agents against a range of diseases.

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-6-ethynylpyridazine |

InChI |

InChI=1S/C12H7ClN2/c1-2-11-7-8-12(15-14-11)9-3-5-10(13)6-4-9/h1,3-8H |

InChI Key |

MXHXQSSEBNYEEO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NN=C(C=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 3 4 Chloro Phenyl 6 Ethynyl Pyridazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(4-chloro-phenyl)-6-ethynyl-pyridazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

The ¹H NMR spectrum of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring, the chlorophenyl group, and the ethynyl (B1212043) moiety. The aromatic region will be of particular interest, showcasing the electronic effects of the substituents on the chemical shifts of the protons.

The protons of the 4-chlorophenyl group are anticipated to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the chlorine atom would likely resonate at a slightly different chemical shift compared to the protons meta to it, with a typical coupling constant (³JHH) of around 8-9 Hz. The pyridazine ring protons are also expected to appear as doublets, with their chemical shifts influenced by the electronegative nitrogen atoms and the substituents at the 3 and 6 positions. The ethynyl proton, being attached to a sp-hybridized carbon, is expected to resonate in a distinct region of the spectrum, typically as a singlet.

Table 1: Hypothetical ¹H NMR Data for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridazine-H | 7.85 | d | 9.0 |

| Pyridazine-H | 8.10 | d | 9.0 |

| Chlorophenyl-H | 7.55 | d | 8.5 |

| Chlorophenyl-H | 8.05 | d | 8.5 |

| Ethynyl-H | 3.50 | s | - |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on known chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine is expected to show signals for all the carbon atoms in their unique electronic environments. The chemical shifts will be influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.

The two sp-hybridized carbons of the ethynyl group will be readily identifiable by their characteristic chemical shifts in the range of 80-90 ppm. The carbons of the pyridazine ring will appear in the aromatic region, with their shifts influenced by the nitrogen atoms and the substituents. Similarly, the carbons of the 4-chlorophenyl ring will also resonate in the aromatic region, with the carbon atom directly bonded to the chlorine atom (ipso-carbon) showing a distinct chemical shift.

Table 2: Hypothetical ¹³C NMR Data for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine

| Carbons | Chemical Shift (δ, ppm) |

| Pyridazine-C | 158.0 |

| Pyridazine-C | 150.0 |

| Pyridazine-CH | 128.0 |

| Pyridazine-CH | 125.0 |

| Chlorophenyl-C (ipso) | 136.0 |

| Chlorophenyl-CH | 130.0 |

| Chlorophenyl-CH | 129.5 |

| Chlorophenyl-C (ipso) | 135.0 |

| Ethynyl-C | 85.0 |

| Ethynyl-CH | 82.0 |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on known chemical shift ranges for similar structural motifs.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(4-chloro-phenyl)-6-ethynyl-pyridazine, COSY would show correlations between the adjacent protons on the pyridazine ring and between the ortho and meta protons on the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signals for all protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The pyridazine ring, being an aromatic heterocycle, exhibits several characteristic vibrational modes. These include C-H stretching vibrations, C=C and C=N ring stretching vibrations, and various in-plane and out-of-plane bending vibrations. The C=N stretching vibrations in pyridazine derivatives are typically observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons on the pyridazine ring are expected to appear above 3000 cm⁻¹.

The presence of the ethynyl and the 4-chlorophenyl groups in 3-(4-chloro-phenyl)-6-ethynyl-pyridazine will give rise to distinct absorption bands in the IR spectrum.

Ethynyl Group: The terminal alkyne C≡C stretching vibration is expected to appear as a sharp, weak to medium intensity band in the region of 2100-2140 cm⁻¹. The ≡C-H stretching vibration will give a sharp, strong band around 3300 cm⁻¹.

Halogenated Aromatic Group: The C-Cl stretching vibration of the chlorophenyl group is typically observed in the fingerprint region, usually between 850 and 550 cm⁻¹. The aromatic C-H stretching vibrations of the chlorophenyl ring will appear in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.

Table 3: Hypothetical IR Absorption Data for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Ethynyl ≡C-H | Stretch | ~3300 |

| Ethynyl C≡C | Stretch | 2140 - 2100 |

| Aromatic C=C & C=N | Ring Stretch | 1600 - 1400 |

| C-Cl | Stretch | 850 - 550 |

Note: The data presented in this table is hypothetical and serves as an illustrative example based on known absorption ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds. It provides crucial information regarding the molecular weight and elemental composition and offers insights into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental formula. For 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine, the molecular formula is established as C₁₂H₇ClN₂. The theoretical exact mass calculated for this formula provides a precise benchmark for experimental verification.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecular ion [M+H]⁺. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The presence of a chlorine atom is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, occurring in an approximate natural abundance ratio of 3:1. This results in two distinct peaks for the molecular ion, separated by approximately 2 Da, with the [M+2]⁺ peak having roughly one-third the intensity of the M⁺ peak.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClN₂ |

| Calculated Exact Mass ([M]⁺ for C₁₂H₇³⁵ClN₂) | 214.0298 Da |

| Calculated Exact Mass ([M+2]⁺ for C₁₂H₇³⁷ClN₂) | 216.0268 Da |

| Expected Isotopic Ratio ([M]⁺:[M+2]⁺) | ~3:1 |

Analysis of the fragmentation pattern, often achieved through techniques like Electron Ionization (EI-MS) or tandem mass spectrometry (MS/MS), provides evidence for the compound's specific structural arrangement. The fragmentation of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine under mass spectrometric conditions can be predicted to occur at its most labile points, corroborating the connectivity of the pyridazine core with the chlorophenyl and ethynyl substituents.

A plausible fragmentation pathway would involve initial cleavages of the substituents from the pyridazine ring. Common fragmentation patterns for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules and radical species. For this particular molecule, key fragmentation steps would likely include:

Loss of the ethynyl group: Cleavage of the C-C bond between the pyridazine ring and the ethynyl group, resulting in the loss of a C₂H radical (25 Da).

Loss of a chlorine atom: Homolytic cleavage of the C-Cl bond on the phenyl ring, leading to the loss of a Cl radical (35 or 37 Da).

Ring cleavage of the pyridazine moiety: The pyridazine ring can undergo characteristic cleavage, often involving the expulsion of a stable N₂ molecule (28 Da).

Loss of HCl: Elimination of a neutral hydrogen chloride molecule (36 Da) can also occur, particularly in fragmentation processes involving hydrogen rearrangement.

These fragmentation events lead to a series of daughter ions that are diagnostic for the parent structure. The analysis of these fragments helps to piece together the molecular architecture, confirming the presence and positions of the functional groups.

| Proposed Fragment Ion | Formula | Calculated m/z (for ³⁵Cl) | Proposed Neutral Loss |

|---|---|---|---|

| [M]⁺ | [C₁₂H₇ClN₂]⁺ | 214.03 | - |

| [M - C₂H]⁺ | [C₁₀H₆ClN₂]⁺ | 189.02 | C₂H |

| [M - Cl]⁺ | [C₁₂H₇N₂]⁺ | 179.06 | Cl |

| [M - N₂]⁺ | [C₁₂H₇Cl]⁺ | 186.02 | N₂ |

| [4-chlorophenyl]⁺ | [C₆H₄Cl]⁺ | 111.00 | C₆H₃N₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of molecules containing chromophores. In 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine, the interconnected system of the pyridazine ring, the 4-chlorophenyl group, and the ethynyl linker constitutes an extended chromophore that gives rise to characteristic absorption bands in the UV-Vis spectrum.

The UV-Vis absorption spectrum of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine is expected to be dominated by electronic transitions within its extensive π-conjugated system. The primary transitions anticipated are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation across the phenyl, pyridazine, and ethynyl moieties, these transitions are expected to be intense (high molar absorptivity) and occur at longer wavelengths compared to the individual, unconjugated chromophores. Multiple π → π* bands may be observed, corresponding to excitations within different parts of the conjugated system.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically the lone pairs on the two nitrogen atoms of the pyridazine ring, to a π* antibonding orbital. researchgate.netresearchgate.net Generally, n → π* transitions are of lower intensity than π → π* transitions and appear at longer wavelengths. They are often observed as a shoulder on the main π → π* absorption band. The polarity of the solvent can significantly influence the position of these bands.

The specific wavelengths (λmax) and intensities of the absorption bands are highly dependent on the extent of conjugation and the electronic nature of the substituents.

Effect of Conjugation: The ethynyl group acts as a rigid linker that extends the π-electron delocalization between the pyridazine and phenyl rings. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to non-ethynyl-linked analogues. This extended system also typically leads to a hyperchromic effect, an increase in the intensity of the absorption.

Computational Chemistry and Theoretical Investigations of 3 4 Chloro Phenyl 6 Ethynyl Pyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine, corresponding to its lowest energy state. From this optimized structure, a wealth of electronic properties can be derived to understand its stability, reactivity, and intermolecular interaction sites. For similar pyridazine (B1198779) derivatives, calculations are often performed using functionals like B3LYP with basis sets such as 6-31G* or 6-31++G(d,p), which provide reliable results for geometry and electronic properties gsconlinepress.commdpi.com.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor youtube.com. The energy of the HOMO is related to the molecule's ionization potential, and its propensity to donate electrons, while the LUMO energy relates to the electron affinity and its ability to accept electrons researchgate.net.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized researchgate.net.

For 3-(4-chloro-phenyl)-6-ethynyl-pyridazine, the HOMO is expected to be distributed primarily over the electron-rich regions, likely the pyridazine ring and the ethynyl (B1212043) group, which possess π-systems. The LUMO, on the other hand, would likely be delocalized over the entire π-conjugated system, including the chlorophenyl and pyridazine rings researchgate.netresearchgate.net. The electron-withdrawing nature of the chlorine atom and the pyridazine nitrogens would influence the energy levels of these orbitals rsc.org. Based on studies of similar pyridazine derivatives, the HOMO-LUMO energy gap can be expected to be in a range that suggests significant chemical reactivity mdpi.comresearchgate.net.

Table 1: Illustrative Frontier Molecular Orbital Properties of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine Note: These values are hypothetical, based on typical results from DFT calculations for analogous substituted pyridazine compounds.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 eV | Indicates the molecule's chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule rsc.org. It plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions. Red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green and yellow regions represent neutral or weakly interacting areas nih.gov.

In the MEP map of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine, the most negative potential (red) would be concentrated around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and the presence of lone pairs of electrons nih.govresearchgate.net. The region around the chlorine atom would also exhibit negative potential. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be located on the hydrogen atoms, particularly the one on the ethynyl group, making it a potential site for nucleophilic interaction researchgate.net. The MEP analysis is invaluable for predicting how the molecule will interact with biological targets or other reactants rsc.org.

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine. These descriptors provide a quantitative measure of the molecule's stability and reactivity gsconlinepress.comgsconlinepress.com.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large hardness value indicates a less reactive molecule. Softness (S = 1/η) is the reciprocal of hardness, so softer molecules are more reactive gsconlinepress.com.

Electronegativity (χ) : This descriptor measures the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2 researchgate.net.

Electrophilicity Index (ω) : Introduced by Parr, this index quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η) mdpi.com. A high electrophilicity index suggests a molecule is a good electron acceptor.

Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. These functions indicate how the electron density changes upon the addition or removal of an electron, pinpointing the specific atoms most likely to participate in a reaction gsconlinepress.com. For this molecule, the nitrogen atoms of the pyridazine ring would likely show high values for f-, indicating their susceptibility to electrophilic attack.

Table 2: Illustrative Global Reactivity Descriptors for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine Note: These values are hypothetical and derived from the illustrative FMO energies in Table 1.

| Descriptor | Formula | Value | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV | Moderate resistance to deformation |

| Chemical Softness (S) | 1 / η | 0.45 eV-1 | Moderate reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.3 eV | Good electron-attracting capability |

| Electrophilicity Index (ω) | χ² / (2η) | 4.20 eV | Strong electrophilic character |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insight into the static, lowest-energy state of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in water or a lipid bilayer) nih.gov.

For 3-(4-chloro-phenyl)-6-ethynyl-pyridazine, MD simulations could be employed to study the rotational freedom around the single bond connecting the chlorophenyl ring and the pyridazine ring. This would reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, if this molecule were being investigated as a potential drug, MD simulations could model its interaction with a target protein mdpi.com. These simulations would provide crucial information on the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies, offering a more complete picture of its potential biological activity sciepub.com.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as boiling point, solubility, or a biological activity. A QSPR model is a mathematical equation that relates calculated molecular descriptors (e.g., electronic, topological, steric) to the property of interest nih.gov.

A QSPR study involving 3-(4-chloro-phenyl)-6-ethynyl-pyridazine would require a dataset of analogous pyridazine derivatives with measured values for a particular property. Using software, hundreds of molecular descriptors would be calculated for each compound in the series ijournalse.org. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that can predict the property for new, untested compounds ijournalse.orgresearchgate.net. Such a model could be used to guide the synthesis of new derivatives with enhanced properties, for example, by predicting which substituents on the pyridazine or phenyl ring would lead to a desired outcome.

Virtual Screening and Ligand-Based Design Principles

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. 3-(4-chloro-phenyl)-6-ethynyl-pyridazine can serve as a starting point in such a campaign.

In ligand-based virtual screening , the structure of the target molecule itself is used as a template. A library of compounds can be searched for molecules with a similar 2D structure or 3D shape (shape similarity). Alternatively, a pharmacophore model can be built based on the key chemical features of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic groups). This pharmacophore model is then used as a query to filter large compound databases for molecules that match the feature arrangement.

In structure-based virtual screening , if the 3D structure of a biological target (like an enzyme or receptor) is known, molecular docking can be used. In this process, the 3-(4-chloro-phenyl)-6-ethynyl-pyridazine molecule would be computationally "docked" into the binding site of the target to predict its binding orientation and affinity. The insights gained from this initial docking could then be used to screen libraries for other molecules that might bind with higher affinity mdpi.comnih.gov. These approaches accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test in the lab.

Computational Approaches to Ligand-Receptor Interactions

The study of ligand-receptor interactions through computational methods generally involves a variety of techniques to predict the affinity and mode of binding between a small molecule and a protein target. For pyridazine-containing compounds, these approaches are crucial for understanding their pharmacological potential.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. This method simulates the docking process, calculating the binding energy to estimate the stability of the ligand-receptor complex. For a compound like 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine, docking studies would be instrumental in identifying potential biological targets by screening it against libraries of protein structures.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational changes that may occur upon ligand binding and the stability of the formed complex.

Quantum mechanics/molecular mechanics (QM/MM) is another sophisticated approach that can be employed. This hybrid method treats the most critical parts of the system (like the ligand and the active site of the receptor) with high-level quantum mechanics, while the rest of the system is treated with more computationally efficient molecular mechanics. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which are important in ligand-receptor binding.

While these methods are standard in the field, specific studies detailing their application to 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine are not readily found in the surveyed literature. General studies on the pyridazine ring system indicate its capacity for hydrogen bonding and π-π stacking interactions, which are key elements in molecular recognition. nih.gov

Table 1: Commonly Used Computational Methods in Ligand-Receptor Interaction Studies

| Computational Method | Description | Typical Application |

| Molecular Docking | Predicts the preferred orientation of a ligand within a receptor's binding site and estimates binding affinity. | Virtual screening of compound libraries, initial binding mode prediction. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and stability. | Refinement of docking poses, analysis of complex stability and dynamics. |

| QM/MM | A hybrid method combining quantum mechanics for a small, critical region and molecular mechanics for the larger system. | Detailed analysis of reaction mechanisms and electronic effects in the active site. |

Elucidation of Binding Modes and Interaction Mechanisms

The elucidation of binding modes involves identifying the specific amino acid residues of a receptor that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). For 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine, one could hypothesize potential interactions based on its structural features. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. nih.gov The chlorophenyl and ethynyl groups can participate in hydrophobic and π-π stacking interactions with aromatic residues of a protein's active site.

For instance, studies on other pyridazine derivatives have shown that the pyridazine ring can engage in significant interactions with receptor active sites. In some cases, the nitrogen atoms of the pyridazine core are crucial for forming hydrogen bonds with the protein backbone. nih.gov The substituted phenyl ring often plays a key role in orienting the molecule within a hydrophobic pocket of the binding site.

However, without specific docking or co-crystallization studies for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine, any description of its binding mode remains speculative. The precise orientation and the key interacting residues would depend entirely on the specific topology and chemical environment of the receptor's active site.

Table 2: Potential Interaction Types for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine

| Functional Group | Potential Interaction Type | Interacting Partner (in Receptor) |

| Pyridazine Nitrogens | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Asn, Gln) |

| Chlorophenyl Ring | Hydrophobic Interactions, π-π Stacking | Hydrophobic and aromatic residues (e.g., Leu, Ile, Val, Phe, Tyr, Trp) |

| Ethynyl Group | Hydrophobic Interactions, π-Interactions | Hydrophobic and aromatic residues |

Structure Activity Relationship Sar Studies of 3 4 Chloro Phenyl 6 Ethynyl Pyridazine Derivatives

Influence of Substituent Modifications on Molecular Interactions

Impact of Halogenation (e.g., Chlorine at Para Position) on Molecular Recognition

The presence and position of halogen substituents on the phenyl ring are critical determinants of biological potency. The chlorine atom at the para position of the phenyl ring in the parent compound is not merely a placeholder but plays a significant role in molecular recognition.

Research into pyridazinone derivatives has shown that a para-chloro substituent can substantially increase inhibitory activity. For example, in a series of compounds targeting monoamine oxidase B (MAO-B), the introduction of a chlorine atom at the para position of a phenyl group increased the inhibitory potency by over 148-fold compared to the unsubstituted parent structure acs.org. This enhancement is often attributed to the ability of the chlorine atom to form favorable interactions, such as halogen bonds, with the target protein. A halogen bond is a noncovalent interaction where the electrophilic region of the halogen atom (known as a σ-hole) interacts with a nucleophilic site, like a backbone carbonyl oxygen on a protein acs.org.

In the case of EGFR kinase inhibitors, the drug gefitinib, which contains a chloro-phenyl group, is known to form a weak halogen bond with a backbone carbonyl oxygen in the ATP-binding site of the kinase acs.orgnih.gov. This specific interaction contributes to the ligand's affinity and orientation within the binding pocket. The electron-withdrawing nature of chlorine also modulates the electronic properties of the phenyl ring, which can influence other noncovalent interactions like π-π stacking. Studies have shown that the introduction of electron-withdrawing groups, including chlorine, can improve the biological activity of compounds nih.gov.

| Compound | Substitution at Phenyl Ring Para-Position | MAO-B IC50 (µM) | Fold Increase in Potency |

|---|---|---|---|

| TR1 | -H (Unsubstituted) | >40 | - |

| TR2 | -Cl | 0.27 | >148 |

Role of the Ethynyl (B1212043) Group in Ligand-Target Binding

The ethynyl group is a versatile and privileged structural feature in medicinal chemistry that can engage in multiple types of crucial ligand-target interactions researchgate.net. Its role extends beyond being a simple linker; it actively participates in binding through several mechanisms.

Firstly, the terminal hydrogen of the ethynyl group is weakly acidic, allowing it to act as a hydrogen bond donor nih.govnih.gov. This polarized C-H bond can form hydrogen bonds with electronegative atoms like oxygen or nitrogen on a receptor, which can be critical for affinity and specificity acs.orgnih.gov.

Secondly, the ethynyl group is considered a nonclassical bioisostere of halogens like chlorine and iodine acs.orgnih.gov. The molecular electrostatic potential of phenylacetylene is remarkably similar to that of halobenzenes, featuring a positive region at the tip of the C-H bond that can mimic a halogen bond acs.orgnih.gov. A prominent example is the kinase inhibitor erlotinib, where an ethynyl group successfully replaces the chlorine atom of gefitinib and mimics its interaction with a backbone carbonyl oxygen in the EGFR active site acs.orgnih.gov.

Finally, in certain contexts, particularly in kinase inhibitors, the ethynyl group can act as a Michael acceptor. This enables the compound to form a covalent, irreversible bond with a nearby cysteine residue in the active site of a protein, leading to potent and sustained inhibition nih.gov. The replacement of the ethynyl group in such inhibitors with a non-reactive group like ethyl often leads to a significant loss of activity, confirming the importance of this covalent interaction nih.gov.

Effects of Pyridazine (B1198779) Ring Substitution Patterns

The pyridazine ring itself is a key pharmacophore, endowed with unique physicochemical properties that are important for molecular recognition nih.gov. Its two adjacent nitrogen atoms are hydrogen bond acceptors and contribute to a high dipole moment, which can facilitate favorable π-π stacking interactions with aromatic residues in a binding site nih.gov.

The biological activity can be further modulated by altering the substitution pattern on the pyridazine ring. Structure-activity relationship studies on pyridazine analogues have demonstrated that introducing substituents at other positions can significantly impact potency and selectivity. For instance, adding a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for the inhibitory activity and selectivity of certain acetylcholinesterase inhibitors researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational approach that correlates the biological activity of a series of compounds with their physicochemical properties, encoded as molecular descriptors acs.orgresearchgate.net. This technique provides predictive models that can guide the design of new, more potent derivatives of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine.

Selection of Molecular Descriptors

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors that can numerically represent the structural features relevant to biological activity. These descriptors translate a molecule's structure into a set of numbers that can be used in statistical analysis nih.gov. For pyridazine derivatives and related heterocyclic compounds, descriptors are typically categorized as follows:

Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight and counts of specific atom types or functional groups acs.org.

Topological Descriptors: These are numerical representations of molecular connectivity, shape, and size, such as Wiener and connectivity indices princeton.edu.

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moments and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity acs.org.

Thermodynamic/Hydrophobic Descriptors: Descriptors like LogP (the logarithm of the partition coefficient) quantify the lipophilicity of a molecule, which is crucial for membrane permeability and hydrophobic interactions with the target.

3D Descriptors: In 3D-QSAR studies, descriptors are derived from the three-dimensional aligned structures of the molecules. These include steric, electrostatic, and hydrophobic fields (as used in CoMFA and CoMSIA) that describe the shape and electronic properties of the molecule in 3D space acs.org.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, reactivity, polarity acs.orgprinceton.edu. |

| Steric/Topological | Wiener Index, Molecular Volume, Surface Area | Molecular size, shape, and branching princeton.edu. |

| Hydrophobic | LogP, Hydrophobic Fields | Lipophilicity and potential for hydrophobic interactions acs.org. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific hydrogen bonding interactions. |

Statistical Validation of QSAR Models

For a QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation researchgate.net. Validation ensures that the model is not a result of chance correlation and that it has true predictive power for new, untested compounds nih.gov. The validation process involves both internal and external methods.

Internal Validation: This process assesses the robustness and stability of the model using the same dataset on which it was built. The most common technique is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.6) indicates good internal predictive ability acs.org.

External Validation: This is a crucial step to evaluate the model's ability to predict the activity of compounds not included in the training set researchgate.net. The dataset is split into a training set (to build the model) and a test set (to validate it). The model's performance on the test set is evaluated using the predictive correlation coefficient (pred_r² or R²_pred). A model is generally considered predictive if pred_r² > 0.5 acs.org.

Other statistical parameters are also essential for judging the quality of a QSAR model, as summarized in the table below.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model (from LOO cross-validation). | > 0.6 |

| Predictive Correlation Coefficient | pred_r² | Measures the predictive power of the model on an external test set. | > 0.5 |

| F-test value | F | Indicates the statistical significance of the regression model. | High value |

Mechanistic Insights from SAR Analysis

The structure-activity relationship (SAR) of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine derivatives provides critical insights into their mechanism of action at a molecular level. By systematically altering different parts of the molecule—namely the pyridazine core, the 4-chlorophenyl group, and the ethynyl linker—researchers can deduce the key chemical features that govern the compound's interaction with its biological targets, which are often protein kinases.

Correlations between Structural Features and Engagement with Molecular Systems

The biological activity of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine and its analogs is highly dependent on the specific arrangement and nature of its constituent chemical moieties. SAR studies on closely related pyridazine and isothiazolo[4,3-b]pyridine scaffolds have revealed important correlations between structural modifications and their inhibitory activity against various protein kinases. mdpi.com

The Pyridazine Core: The pyridazine ring itself serves as a crucial scaffold for orienting the key interacting groups. The two adjacent nitrogen atoms in the pyridazine ring are capable of forming hydrogen bonds with amino acid residues in the hinge region of the ATP-binding site of many protein kinases. nih.gov This interaction is a common feature of many kinase inhibitors and is often essential for potent inhibitory activity.

The 3-(4-Chloro-phenyl) Group: The substitution at the 3-position of the pyridazine ring with a 4-chlorophenyl group is a critical determinant of both potency and selectivity.

Aryl Substitution: The presence of an aryl group at this position is generally favored for activity.

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate activity. A chloro group at the para-position, as seen in the parent compound, is often beneficial. This may be due to its electron-withdrawing nature and its ability to occupy a specific hydrophobic pocket within the target's active site. Altering this substituent can lead to variations in activity. For instance, replacing it with other halogen atoms or small alkyl groups can help to probe the steric and electronic requirements of this pocket.

The 6-Ethynyl Group: The ethynyl linker at the 6-position plays a pivotal role in the molecule's interaction with its target.

Alkynyl Moiety: The triple bond of the ethynyl group can participate in various non-covalent interactions, including π-π stacking with aromatic residues in the active site. Its linear geometry also helps to position the substituent attached to it in a favorable orientation for binding.

Terminal Substituent: The activity of the compound can be further tuned by adding substituents to the terminal end of the ethynyl group. For example, adding small aromatic or heteroaromatic rings can lead to additional beneficial interactions with the target protein, often in the solvent-exposed region of the active site.

Based on the analysis of structurally related kinase inhibitors, the following interactive data table illustrates the hypothetical structure-activity relationships for derivatives of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine. The activity is represented as a relative inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

Pharmacophoric Feature Identification

Based on the SAR analysis of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine and its analogs, a pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For this class of compounds, the key pharmacophoric features are likely to include:

A Hydrogen Bond Acceptor: This is provided by one or both of the nitrogen atoms in the pyridazine ring, which can interact with the hinge region of a kinase.

A Hydrophobic Aromatic Region: The 4-chlorophenyl group serves as a key hydrophobic feature that occupies a specific pocket in the enzyme's active site. The chlorine atom contributes to the hydrophobic and electronic character of this region.

A Linker Moiety: The ethynyl group acts as a rigid linker, ensuring the correct orientation of the terminal substituent.

An Additional Interaction Site: The terminal position of the ethynyl group provides a point for further interactions, which can be occupied by another hydrophobic or hydrogen-bonding group to enhance potency and selectivity.

These pharmacophoric features provide a valuable framework for the design of new and more potent analogs of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine as inhibitors of specific molecular targets.

Advanced Applications of 3 4 Chloro Phenyl 6 Ethynyl Pyridazine and Pyridazine Based Scaffolds

Applications in Medicinal Chemistry Research and Design

The pyridazine (B1198779) nucleus is a cornerstone in the design of novel therapeutic agents due to its ability to engage in critical drug-target interactions and its favorable chemical stability. nih.govresearchgate.net Researchers leverage its distinct electronic and structural characteristics to develop highly specific and potent modulators of biological pathways.

Design Principles for Ligand Development (e.g., enzyme modulators, pathway inhibitors)

The design of ligands based on the pyridazine scaffold hinges on its inherent properties. The two adjacent nitrogen atoms act as hydrogen bond acceptors, a crucial feature for anchoring ligands within the active sites of enzymes and receptors. nih.govblumberginstitute.org This dual hydrogen-bonding capacity can be pivotal for molecular recognition. nih.gov Furthermore, the electron-withdrawing nature of the pyridazine ring can modulate the properties of its substituents, influencing their interaction with biological targets. blumberginstitute.org

Pyridazine derivatives have been successfully designed as inhibitors for various protein kinases, which are key targets in oncology. For instance, novel 3,6-disubstituted pyridazine derivatives have been developed as potent inhibitors of the c-jun N-terminal kinase-1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation. acs.orgnih.gov In these designs, the pyridazine core acts as a rigid scaffold to correctly orient substituents, such as a 4-fluorophenyl group, into specific binding pockets of the kinase. acs.orgnih.gov Similarly, pyridazine-based compounds have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. researchgate.net The design strategy often involves creating a molecule where the pyridazine scaffold facilitates critical hinge-binding interactions within the ATP-binding site of the kinase. researchgate.net

In another example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, a related heterocyclic system, demonstrated inhibitory activity against Protein Kinase B (PKBβ/AKT2), a central node in oncogenic signaling pathways in glioma. dundee.ac.uk These findings underscore the principle of using heterocyclic scaffolds to present key pharmacophoric elements, like the 4-chlorophenyl group, to achieve selective enzyme inhibition.

Scaffold-Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical series with improved pharmacological or pharmacokinetic properties while retaining the desired biological activity. mdpi.com The pyridazine ring is frequently employed in these strategies.

Scaffold Hopping: This technique involves replacing the central core of a known active molecule with a structurally different scaffold, like pyridazine, to explore new chemical space and obtain novel intellectual property. A notable example involved the development of JNK1 inhibitors by expanding the pyrazole (B372694) ring of a known inhibitor into a pyridazine ring. acs.org This "scaffold hop" led to a new series of compounds with a distinct chemical structure but retained the intended inhibitory mechanism. acs.org Similarly, pyridazine-urea derivatives have been designed through scaffold hopping to act as antiangiogenic agents by inhibiting VEGFR-2. researchgate.net

Bioisosteric Replacement: Bioisosterism involves substituting an atom or group in a molecule with another that has similar physical or chemical properties, leading to a compound with comparable biological activity. mdpi.comresearchgate.net The pyridazine nucleus is a common bioisostere for other aromatic rings. cambridgemedchemconsulting.com

Key applications include:

Phenyl Ring Replacement: Replacing a phenyl group with a pyridazine ring can significantly decrease the lipophilicity (LogP) of a molecule, which can improve its solubility and pharmacokinetic profile. cambridgemedchemconsulting.com

Pyridine (B92270)/Imidazole Replacement: In the development of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the pyridine pharmacophore of known ligands was replaced with a pyridazine nucleus to create new classes of compounds. nih.gov

Linker Modification: The amide linker in some kinase inhibitors has been replaced with bioisosteric groups like hydrazide or semicarbazide (B1199961) in conjunction with a pyridazine scaffold to generate new derivatives. acs.org

| Original Scaffold/Group | Bioisosteric Replacement | Target/Application | Reference |

| Pyrazole Ring | Pyridazine Ring | JNK1 Inhibition | acs.org |

| Phenyl Ring | Pyridazine Ring | General Drug Design (LogP reduction) | cambridgemedchemconsulting.com |

| Pyridine Ring | Pyridazine Ring | nAChR Ligands | nih.gov |

| Amide Linker | Hydrazide/Semicarbazide | JNK1 Inhibition | acs.org |

Exploration as Molecular Probes and Chemical Biology Tools

Beyond direct therapeutic applications, pyridazine derivatives are valuable as molecular probes for studying biological systems. Their utility often stems from their unique photophysical properties. Certain pyridazine-based compounds have been developed as fluorescent probes. nih.gov

A compelling example is a donor-acceptor (D-A) type pyridazine derivative that exhibits "turn-on" fluorescence in the presence of acid. acs.org In its neutral state, the molecule is non-fluorescent, but upon protonation of the pyridazine ring, it displays intense fluorescence with emission colors ranging from blue to orange-red. acs.org This dramatic response makes it a highly sensitive sensor for detecting acids in solution and in the solid state, with potential applications in chemical biology for mapping pH changes within cellular environments. acs.org The development of such stimuli-responsive materials highlights the potential for pyridazine scaffolds in creating sophisticated chemical biology tools. acs.org

Contributions to Materials Science and Optoelectronics

The electron-deficient character of the pyridazine ring makes it an attractive component for the construction of advanced organic materials with applications in electronics and photonics. researchgate.netliberty.edu This property is particularly useful for designing materials with tailored electronic and optical functionalities.

Design of Organic Semiconductors and Conductors

Pyridazines are classified as organic heterocyclic aromatic semiconductors. liberty.edu Their planar structure and nitrogen-containing aromatic system facilitate the transport of charge carriers, a fundamental requirement for semiconductor performance. The design of pyridazine-based semiconductors often employs the donor-acceptor (D-A) principle. In this architecture, the electron-deficient pyridazine core acts as the acceptor unit, which is chemically linked to an electron-donating moiety. nih.govresearchgate.net

This D-A structure leads to the formation of intramolecular charge transfer (ICT) states upon photoexcitation, which is crucial for many optoelectronic applications. researchgate.netfao.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be fine-tuned by selecting different donor and acceptor units, allowing for the optimization of the material's electronic properties for specific devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com While research into pyridazine-based semiconductors is still emerging, the principles are well-established with isomeric structures like pyrazine, which are used to create π-conjugated structures for photovoltaic cells and other advanced technologies. researchgate.net

Development of Fluorescent Probes and Luminescent Materials

The pyridazine scaffold is a key component in a new generation of luminescent materials, particularly those exhibiting thermally activated delayed fluorescence (TADF). nih.govmdpi.com TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. nih.gov

The design of pyridazine-based TADF emitters again relies on the D-A strategy. By combining the pyridazine acceptor with strong donor moieties like phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine, researchers have synthesized molecules with a small energy gap between their singlet and triplet excited states. mdpi.comnih.gov This small gap facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enabling delayed fluorescence. nih.gov

| Compound | Donor Moiety | Emission (Toluene) | Delayed Lifetime (ns) | PLQY (%) | Reference |

| dPXZMePydz | Phenoxazine | Green | 470 | 8.5 | nih.gov |

| 2PO-PYD | Phenoxazine | 534-609 nm | 143 | N/A | mdpi.com |

| 2AC-PYD | 9,9-dimethyl-9,10-dihydroacridine | 534-609 nm | 93 | N/A | mdpi.com |

PLQY: Photoluminescence Quantum Yield

These research findings demonstrate the successful application of pyridazine-based scaffolds in creating efficient emitters for next-generation displays and lighting technologies. nih.govnih.gov

Role in Agrochemical Research and Development (Focus on Chemical Design)

Pyridazine and its derivatives are cornerstone structures in the development of modern agrochemicals due to their broad spectrum of biological activities and potential for environmentally benign profiles. researchgate.netresearchgate.netnih.govresearchgate.net The design of new active ingredients often focuses on the pyridazine core, which can be systematically modified to optimize efficacy against specific targets while minimizing off-target effects. researchgate.netnih.govresearchgate.net

The pyridazine ring is a privileged structural motif in agrochemical design, appearing in commercial herbicides, insecticides, fungicides, and plant growth regulators. scholarsresearchlibrary.combohrium.comwikipedia.org Its utility stems from the ability of the two nitrogen atoms to engage in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. blumberginstitute.org

For plant growth regulation, the chemical design focuses on creating molecules that can mimic or interfere with the action of natural plant hormones. The structure of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine provides a rigid scaffold that can be tailored. The 4-chlorophenyl group is a common feature in bioactive molecules, often enhancing activity by increasing lipophilicity (improving cell membrane penetration) and participating in hydrophobic interactions within a target's active site. The ethynyl (B1212043) substituent can be used as a synthetic handle to introduce other functional groups or can itself interact with the biological target. Researchers design libraries of pyridazine derivatives by varying the substituents at different positions on the ring to establish structure-activity relationships (SAR), identifying which structural features are critical for the desired plant growth regulating effect. researchgate.net

The rational design of pyridazine-based pest control agents (insecticides, fungicides, herbicides) is a highly structured process. nih.govresearchgate.net It begins with a lead compound, which may be a natural product or a synthetic molecule identified through screening, that contains the pyridazine core. The goal is to optimize this lead structure to enhance its potency, selectivity, and metabolic stability.

Key chemical design principles include:

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to improve activity or reduce toxicity. For example, a carboxylic acid group might be replaced with a tetrazole. In the case of 3-(4-chloro-phenyl)-6-ethynyl-pyridazine, the chloro-substituent on the phenyl ring is critical; its position and nature (e.g., replacing it with fluorine or a trifluoromethyl group) can dramatically alter the compound's herbicidal or insecticidal activity. nih.gov

Scaffold Hopping: The core pyridazine structure is retained while the peripheral substituents are significantly altered to explore new chemical space and identify novel modes of action. nih.gov This strategy led to the discovery of new pyridazine herbicides that target the phytoene (B131915) desaturase (PDS) enzyme. nih.gov

Pro-pesticide Strategy: The molecule is designed to be converted into its active form within the target pest. For instance, the insecticide dimpropyridaz (B6598564) is a pro-insecticide that is metabolically activated in insects to a form that inhibits the function of chordotonal neurons. nih.gov This approach can improve selectivity and reduce non-target toxicity.

The 4-chlorophenyl group is a common toxophore in pesticides, and its presence in the target molecule suggests a potential for bioactive properties. The ethynyl group offers further opportunities for derivatization to fine-tune the molecule's interaction with its biological target.

Applications as Corrosion Inhibitors (Chemical Design Principles)

Pyridazine derivatives have emerged as highly effective and environmentally friendly corrosion inhibitors for metals, particularly for mild steel in acidic environments. tandfonline.comtandfonline.com Their efficacy is rooted in their molecular structure, which is designed to adsorb strongly onto the metal surface, creating a protective barrier against the corrosive medium. tandfonline.comtandfonline.comgsconlinepress.com

The primary chemical design principle for pyridazine-based corrosion inhibitors involves incorporating functionalities that promote adsorption. The key features are:

Heteroatoms: The two nitrogen atoms in the pyridazine ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms (like iron), forming a coordinate bond. This is a form of chemical adsorption (chemisorption), which is generally stronger and more stable than physical adsorption. gsconlinepress.comsemanticscholar.org

π-Electrons: The aromatic pyridazine ring has a system of π-electrons. These electrons can interact with the metal surface, further strengthening the adsorption of the inhibitor molecule. gsconlinepress.com

Substituents: The substituents on the pyridazine ring play a crucial role in determining inhibition efficiency. Electron-donating groups can increase the electron density on the pyridazine ring, enhancing its ability to donate electrons to the metal and thus improving the strength of the bond. Large, planar substituents, like the 4-chlorophenyl group, can increase the surface area covered by each molecule, leading to a more effective protective film. researchgate.net The ethynyl group could also contribute to adsorption through its π-system.

The mechanism of inhibition involves the inhibitor molecules displacing water molecules from the metal surface and forming a dense, hydrophobic film. tandfonline.comtandfonline.com This film acts as a physical barrier, preventing corrosive species (like H+ and Cl- ions in acidic solutions) from reaching the metal. tandfonline.comtandfonline.com Quantitative structure-activity relationship (QSAR) studies and computational methods like Density Functional Theory (DFT) are often used to predict the inhibition efficiency of new pyridazine derivatives by calculating electronic properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's ability to donate electrons. gsconlinepress.com

The following table presents the inhibition efficiencies of several pyridazine derivatives, demonstrating the scaffold's effectiveness.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

| 5-benzyl-6-methyl pyridazine-3-thione | Pure Iron | 1 M HCl | 98 |

| Novel Pyridazine Derivative (PZ-yl) | Mild Steel | 1 M HCl | 96 |

| Novel Pyridazine Derivative (PZ-oxy) | Mild Steel | 1 M HCl | 94 |

| 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Pure Iron | 1 M HCl | 83.04 |

| (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 85 |

This table showcases data for various pyridazine derivatives to highlight the scaffold's performance as a corrosion inhibitor. tandfonline.comresearchgate.netresearchgate.net

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Complex Pyridazine (B1198779) Architectures

The synthesis of pyridazine derivatives has traditionally relied on established methods, but the demand for more complex and functionally diverse molecules is driving the development of novel synthetic strategies. nih.gov Researchers are moving beyond classical condensation reactions to explore more efficient and versatile methodologies that allow for precise control over substitution patterns and the construction of fused heterocyclic systems.

Recent advancements include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful cycloaddition strategy has emerged as a highly efficient method for constructing the pyridazine core. The reaction of electron-deficient tetrazines with various dienophiles, such as alkynyl sulfides, allows for the regioselective synthesis of highly substituted pyridazines under mild conditions. rsc.org This approach offers a significant advantage in creating complex structures that are difficult to access through traditional routes. rsc.org

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Copper- and palladium-catalyzed reactions are becoming indispensable tools for functionalizing the pyridazine scaffold. For instance, copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org These methods exhibit good functional group tolerance and high regioselectivity. organic-chemistry.org

Novel Building Blocks and Ring-Formation Strategies: Chemists are exploring unconventional starting materials and reaction cascades to build complex pyridazine-containing systems. One such strategy involves a Diaza-Wittig reaction starting from 1,3-diketones to create versatile pyridazine intermediates that can be further elaborated into fused biheterocyclic compounds. nih.gov Another innovative approach uses singlet oxygen [4+2] cycloaddition with furyl aglycones, followed by reduction and hydrazine (B178648) cyclization, to synthesize novel pyridazine C-nucleosides. nih.gov

These emerging methodologies are crucial for expanding the accessible chemical space of pyridazine derivatives, enabling the synthesis of next-generation compounds with tailored properties.

| Methodology | Description | Key Advantages |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Cycloaddition reaction between electron-deficient tetrazines and dienophiles (e.g., alkynes) to form the pyridazine ring. rsc.org | High regioselectivity, mild reaction conditions, access to highly substituted products. rsc.orgorganic-chemistry.org |

| Metal-Catalyzed Cyclizations | Copper- or palladium-catalyzed intramolecular reactions of precursors like unsaturated hydrazones to form the pyridazine or dihydropyridazine (B8628806) ring. organic-chemistry.org | Good functional group tolerance, high efficiency, and regioselectivity. organic-chemistry.org |

| Diaza-Wittig Reaction | A key step starting from 1,3-diketones to form pyridazines with versatile handles for further functionalization and cyclization into fused systems. nih.gov | Access to novel fused pyridazine architectures. nih.gov |

| Singlet Oxygen Cycloaddition | A [4+2] cycloaddition using singlet oxygen with furan (B31954) derivatives, followed by cyclization with hydrazine to form pyridazine C-nucleosides. nih.gov | Provides a pathway to novel nucleoside analogues under neutral conditions. nih.gov |

Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry has revolutionized the design and discovery of new molecules. For pyridazine derivatives, in silico methods are becoming essential for predicting molecular properties, understanding structure-activity relationships (SAR), and guiding synthetic efforts. mdpi.comstmjournals.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structural features of pyridazine analogues with their biological activity. mdpi.com These models help identify key steric and electronic features required for desired functions, such as enzyme inhibition. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques provide atomic-level insights into how pyridazine-based ligands interact with biological targets like proteins and enzymes. mdpi.com Docking simulations can predict the binding poses and affinities of compounds, while molecular dynamics (MD) simulations reveal the dynamic behavior of the ligand-receptor complex over time, offering a more accurate picture of the binding event. stmjournals.com

Pharmacophore Mapping and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of features necessary for biological activity. These models can be used to screen large virtual libraries of compounds, such as the ZINC database, to identify new pyridazine scaffolds with the potential for high activity. mdpi.com

ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. mdpi.com By evaluating physicochemical properties like solubility, lipophilicity (LogP), and topological polar surface area (TPSA), researchers can prioritize compounds with favorable drug-like characteristics. mdpi.com

These computational strategies accelerate the discovery pipeline by reducing the reliance on time-consuming and expensive experimental screening, allowing researchers to focus on the most promising candidates. stmjournals.com

| Computational Tool | Application in Pyridazine Research | Predicted Parameters |

| 3D-QSAR | Develop predictive models for biological activity based on molecular fields. mdpi.com | Inhibitory concentrations (e.g., IC₅₀), binding affinity. |

| Molecular Docking | Predict the preferred orientation and binding affinity of a ligand to a macromolecular target. mdpi.com | Binding energy, interaction types (H-bonds, hydrophobic). mdpi.com |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules to understand dynamic behavior. stmjournals.com | Conformational changes, stability of ligand-receptor complexes. stmjournals.com |

| ADME Prediction | Forecast the pharmacokinetic properties of a molecule. mdpi.com | Molecular Weight (MW), LogP, H-bond donors/acceptors, TPSA. mdpi.com |

Exploration of Novel Functional Applications

The inherent structural and electronic properties of the pyridazine core make it a privileged scaffold for a wide array of applications, particularly in medicinal chemistry and materials science. nih.govrjptonline.org While pyridazine derivatives have been investigated for various biological activities, ongoing research continues to uncover novel functional roles.

Future research directions are focused on:

Targeted Anticancer Agents: The pyridazine scaffold is a key component in many kinase inhibitors. nih.gov Research is focused on designing derivatives that can selectively target specific enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). mdpi.com The ability to functionalize the pyridazine ring allows for fine-tuning of selectivity and potency. nih.gov

Neuroprotective and CNS-Active Compounds: Certain pyridazine derivatives have shown potential in treating diseases related to the central nervous system. ontosight.ai Future work will likely explore their utility as modulators of specific receptors or enzymes in the brain, aiming to develop treatments for neurodegenerative disorders.

Antimicrobial and Antiviral Agents: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Pyridazine-based compounds have demonstrated a broad spectrum of activity, and current research aims to develop these scaffolds into potent antibacterial, antifungal, and antiviral therapeutics. nih.govresearchgate.net For example, specific derivatives have been evaluated for activity against the Hepatitis A virus (HAV). nih.gov

Materials Science Applications: The electronic properties of pyridazine-containing molecules make them interesting candidates for applications in materials science. Research into their use in organic electronics, such as in the development of thin films and molecular switches, represents a growing area of exploration. rsc.org

The versatility of the pyridazine ring ensures that it will remain a focal point of research, with the potential to yield new therapeutic agents and functional materials. rjptonline.org

Q & A

Basic: What are the standard synthetic routes for 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine?

The synthesis typically involves multi-step reactions starting from halogenated aryl precursors. For example, a Suzuki-Miyaura coupling may introduce the 4-chlorophenyl group to the pyridazine core, followed by Sonogashira coupling to attach the ethynyl moiety. Reaction conditions (e.g., palladium catalysts, inert atmosphere) and purification via column chromatography are critical for yield optimization. Monitoring intermediates using thin-layer chromatography (TLC) and confirming final product purity via NMR spectroscopy are standard practices .

Basic: What analytical techniques are used to confirm the structure of 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine?

High-resolution mass spectrometry (HR-MS) confirms molecular weight, while - and -NMR spectroscopy elucidate proton and carbon environments. X-ray crystallography (via SHELX software) resolves 3D molecular geometry and intermolecular interactions, particularly for polymorph identification . Infrared (IR) spectroscopy identifies functional groups like ethynyl C≡C stretches (~2100 cm) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux at 80–100°C for coupling reactions), and stoichiometric ratios of catalysts (e.g., Pd(PPh)). Kinetic studies using HPLC can identify side-product formation, while recrystallization in ethanol/water mixtures enhances purity. Evidence from analogous pyridazines suggests that pH adjustments during workup minimize hydrolysis of sensitive groups .

Advanced: How should researchers address contradictions in solubility or stability data across studies?

Discrepancies often arise from differences in crystallinity, solvent impurities, or hygroscopicity. Systematic characterization via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can clarify stability profiles. For solubility, use standardized shake-flask methods with HPLC quantification. Cross-validate findings against computational predictions (e.g., COSMO-RS) .

Advanced: What strategies are recommended for evaluating the compound's pharmacological activity?

Design enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Use in vitro cell models (e.g., cancer lines) for cytotoxicity profiling. Structural analogs, such as triazolopyridazines, show antimicrobial activity via membrane disruption assays, which could be adapted . Pair biological data with molecular docking studies to correlate activity with ethynyl group interactions .

Advanced: How can computational modeling enhance understanding of its reactivity or binding mechanisms?

Density functional theory (DFT) calculations predict electron density distribution, highlighting reactive sites (e.g., ethynyl sp-hybridized carbons). Molecular dynamics simulations model protein-ligand interactions, leveraging crystallographic data from SHELX-refined structures. QSAR models can prioritize derivatives for synthesis .

Advanced: What methods enable regioselective functionalization of the ethynyl group?

The ethynyl moiety undergoes click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append triazole groups. Protect the pyridazine ring with tert-butyl groups during functionalization to prevent side reactions. Monitor selectivity via -NMR if fluorinated reagents are used .

Basic: How should researchers assess the compound's stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track degradation. Light sensitivity is evaluated via ICH Q1B guidelines. For lab-scale storage, use amber vials under nitrogen to prevent oxidation of the ethynyl group .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Modify the chlorophenyl ring with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. Replace ethynyl with cyano or vinyl groups to compare π-π stacking efficiency. Biological testing of analogs with incremental changes (e.g., methyl vs. ethyl substitutions) identifies critical pharmacophores .

Advanced: What crystallographic techniques resolve challenges in polymorph identification?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines unit cell parameters and hydrogen-bonding networks. Pair with powder XRD to detect polymorphic mixtures. For poorly diffracting crystals, synchrotron radiation improves data resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.